5-Styryl-isoxazole-3-carboxylic acid methyl ester 5-Styryl-isoxazole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 39088-76-1
VCID: VC10607005
InChI: InChI=1S/C13H11NO3/c1-16-13(15)12-9-11(17-14-12)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+
SMILES: COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

5-Styryl-isoxazole-3-carboxylic acid methyl ester

CAS No.: 39088-76-1

Cat. No.: VC10607005

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

5-Styryl-isoxazole-3-carboxylic acid methyl ester - 39088-76-1

Specification

CAS No. 39088-76-1
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name methyl 5-[(E)-2-phenylethenyl]-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C13H11NO3/c1-16-13(15)12-9-11(17-14-12)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+
Standard InChI Key FSLSTBOIVMYKMU-BQYQJAHWSA-N
Isomeric SMILES COC(=O)C1=NOC(=C1)/C=C/C2=CC=CC=C2
SMILES COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2
Canonical SMILES COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-[(E)-2-phenylethenyl]-1,2-oxazole-3-carboxylate. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol. The styryl group introduces π-conjugation, which influences electronic properties and potential biological interactions .

Structural Characterization

The isoxazole core consists of a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Key spectroscopic features include:

  • ¹H NMR: A singlet for the methyl ester (–OCH₃) at δ ~3.9 ppm, coupled trans-vinylic protons (J ≈ 16 Hz) at δ ~6.5–7.5 ppm, and aromatic protons from the styryl group at δ ~7.2–7.8 ppm .

  • IR Spectroscopy: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (styryl, ~1600 cm⁻¹) .

Synthesis and Reaction Pathways

Precursor Preparation

The synthesis of 3-carboxylate isoxazoles typically begins with cyclization reactions. For example, 3-phenylisoxazol-5-one-4-carboxylate derivatives are formed via condensation of hydroxylamine with β-keto esters . Adapting this method, the styryl group can be introduced through a Knoevenagel condensation between a 5-formylisoxazole intermediate and benzaldehyde derivatives .

Methyl Esterification

A two-step procedure is commonly employed:

  • Hydrolysis of Ethyl Esters: Ethyl 5-styrylisoxazole-3-carboxylate is treated with NaOH in tetrahydrofuran (THF)/methanol (4:1 v/v) at 20°C for 18–20 hours to yield the carboxylic acid .

  • Esterification: The free acid is refluxed with methanol in the presence of H₂SO₄ or HCl, achieving yields >85% .

Table 1: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
HydrolysisNaOH (2 eq)THF/MeOH/H₂O20°C90%
EsterificationMeOH, H₂SO₄MeOHReflux85–90%

Physicochemical Properties

Thermal Stability

Analogous methyl isoxazolecarboxylates exhibit melting points between 155–168°C . The styryl group likely reduces crystallinity, resulting in a lower melting point (~140–150°C).

Solubility

  • Polar solvents: Moderately soluble in methanol, ethanol, and DMSO.

  • Nonpolar solvents: Poor solubility in hexane or chloroform .

Table 2: Estimated Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.12 mg/mL
pKa (Carboxylic Acid)3.8

Reactivity and Functionalization

Lithiation at the 4-Position

3,5-Disubstituted isoxazines undergo regioselective lithiation at C-4 using n-butyllithium. Quenching with electrophiles (e.g., CO₂, I₂) yields 4-carboxylic acids or iodinated derivatives . For example:

5-Styrylisoxazole-3-carboxylate+n-BuLi4-Lithio intermediateCO24-Carboxylic acid[1]\text{5-Styrylisoxazole-3-carboxylate} + n\text{-BuLi} \rightarrow \text{4-Lithio intermediate} \xrightarrow{\text{CO}_2} \text{4-Carboxylic acid}[1]

Electrophilic Substitution

The styryl group directs electrophilic attacks to the para position of the benzene ring. Nitration or sulfonation reactions proceed under mild conditions .

CompoundMIC (μM)Target
5-(4-Nitrostyryl)-isoxazole-3-carboxylate2.3M. tuberculosis
5-Phenyl-isoxazole-3-carboxylic acid11.4M. tuberculosis

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Antibacterial agents: Via hydrolysis to the free acid and subsequent amide formation .

  • Kinase inhibitors: The styryl group mimics ATP-binding motifs in protein kinases .

Material Science

Conjugated π-systems enable applications in:

  • Organic LEDs: As electron-transport layers due to high electron affinity .

  • Photocatalysts: For degradation of organic pollutants under UV light .

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